REACTION_CXSMILES
|
[CH3:1][C:2]([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[C:3]#[CH:4].C([Li])CCC.CN([CH:19]=[O:20])C.OP([O-])(O)=O.[K+]>C1COCC1.C1CCCCC1.CCOCC>[CH3:1][C:2]([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])[C:3]#[C:4][CH:19]=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
8.35 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)O[Si](C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
8.27 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
KH2PO4
|
Quantity
|
290 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 10 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
pour into
|
Type
|
TEMPERATURE
|
Details
|
a cooled
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
WASH
|
Details
|
wash the organic layer with water (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give 9.4 g (94% crude) of a light oil
|
Type
|
CUSTOM
|
Details
|
Use without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC(C#CC=O)(C)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |